2,5-bis(isopropoxycarbonyl)terephthalic acid
Übersicht
Beschreibung
2,5-bis(isopropoxycarbonyl)terephthalic acid (ICTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ICTA is a terephthalic acid derivative that has two isopropoxy groups attached to its benzene ring. This chemical compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, which has led to its use in various applications.
Wirkmechanismus
The mechanism of action of 2,5-bis(isopropoxycarbonyl)terephthalic acid is not fully understood, but it is believed to be due to its ability to form SAMs on various substrates. SAMs are highly ordered molecular assemblies that can modify the surface properties of a substrate, such as its wettability, adhesion, and electrical conductivity. The formation of SAMs on a substrate can lead to changes in its surface chemistry, which can affect the interactions between the substrate and other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,5-bis(isopropoxycarbonyl)terephthalic acid. However, some studies have shown that 2,5-bis(isopropoxycarbonyl)terephthalic acid can interact with proteins and enzymes, which could potentially lead to changes in their activity or function. Additionally, 2,5-bis(isopropoxycarbonyl)terephthalic acid has been shown to have antimicrobial properties, which could make it useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-bis(isopropoxycarbonyl)terephthalic acid is its ability to form SAMs on various substrates, which can be used to modify the surface properties of a substrate in a controlled manner. However, one of the limitations of 2,5-bis(isopropoxycarbonyl)terephthalic acid is its low solubility in water, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2,5-bis(isopropoxycarbonyl)terephthalic acid. One area of interest is the development of new applications for 2,5-bis(isopropoxycarbonyl)terephthalic acid in the field of biotechnology, such as the development of new biosensors or drug delivery systems. Another area of interest is the study of the interactions between 2,5-bis(isopropoxycarbonyl)terephthalic acid and proteins or enzymes, which could lead to the development of new drugs or therapeutic agents. Additionally, there is a need for further research on the synthesis and properties of 2,5-bis(isopropoxycarbonyl)terephthalic acid, which could lead to the development of new methods for its production and use.
Wissenschaftliche Forschungsanwendungen
2,5-bis(isopropoxycarbonyl)terephthalic acid has been extensively studied for its potential applications in various fields of science, including materials science, nanotechnology, and biotechnology. It has been used as a building block for the fabrication of functionalized surfaces, such as SAMs, which have been used in the development of biosensors, electronic devices, and drug delivery systems.
Eigenschaften
IUPAC Name |
2,5-bis(propan-2-yloxycarbonyl)terephthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7(2)23-15(21)11-5-10(14(19)20)12(6-9(11)13(17)18)16(22)24-8(3)4/h5-8H,1-4H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHZVYYOTXUBER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OC(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis[(propan-2-yloxy)carbonyl]benzene-1,4-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.